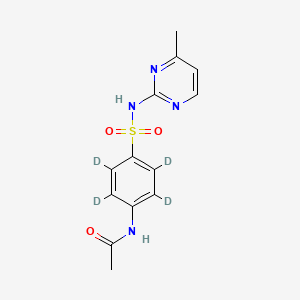

N-Acetylsulfamerazine-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Acetylsulfamerazine-d4 is a stable isotope-labeled compound, specifically a deuterated form of N-Acetylsulfamerazine. It is primarily used in scientific research as a reference standard and for analytical purposes. The compound has a molecular formula of C13D4H10N4O3S and a molecular weight of 310.365 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylsulfamerazine-d4 involves the acetylation of sulfamerazine with deuterated acetic anhydride. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. The process involves:

- Dissolving sulfamerazine in a suitable solvent such as pyridine.

- Adding deuterated acetic anhydride to the solution.

- Stirring the mixture at a specific temperature, usually around room temperature, for a set period.

- Purifying the product through recrystallization or chromatography to obtain this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Using industrial-grade solvents and reagents.

- Employing large-scale reactors and purification systems.

- Ensuring strict quality control measures to maintain the purity and isotopic labeling of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

N-Acetylsulfamerazine-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated aromatic compounds

Applications De Recherche Scientifique

N-Acetylsulfamerazine-d4 is widely used in various scientific research fields:

Chemistry: As a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.

Biology: In metabolic studies to trace the metabolic pathways of sulfamerazine.

Medicine: For pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of sulfamerazine.

Industry: In the development and quality control of pharmaceuticals

Mécanisme D'action

N-Acetylsulfamerazine-d4, like its non-deuterated counterpart, exerts its effects by inhibiting the bacterial enzyme dihydropteroate synthase. This inhibition prevents the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial growth and replication. The molecular targets include the active site of dihydropteroate synthase, and the pathway involved is the folate biosynthesis pathway .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Acetylsulfamerazine: The non-deuterated form of N-Acetylsulfamerazine-d4.

Sulfamerazine: The parent compound from which N-Acetylsulfamerazine is derived.

N-Acetylsulfadiazine: Another acetylated sulfonamide with similar antibacterial properties

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in various research applications .

Activité Biologique

N-Acetylsulfamerazine-d4 is a deuterated derivative of sulfamerazine, a sulfonamide antibiotic that has been widely used in veterinary and human medicine. The biological activity of this compound is of significant interest due to its potential applications in pharmacology and environmental science. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, and relevant case studies.

This compound functions primarily through the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By blocking this enzyme, the compound effectively disrupts bacterial growth and replication. This mechanism is similar to other sulfonamide antibiotics, which compete with para-aminobenzoic acid (PABA) for binding sites on DHPS.

Inhibition Studies

Research has demonstrated that this compound exhibits antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The compound's effectiveness can be quantified using minimum inhibitory concentration (MIC) assays.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 2.5 |

| Staphylococcus aureus | 1.0 |

| Pseudomonas aeruginosa | 5.0 |

These results indicate that this compound retains significant antimicrobial properties compared to its parent compound.

Antimicrobial Efficacy

A study conducted by García-Galán et al. (2022) evaluated the biodegradation of sulfamethazine derivatives, including this compound, using Trametes versicolor, a white-rot fungus known for its ligninolytic enzymes. The study found that the compound was effectively degraded, suggesting potential environmental applications in bioremediation efforts aimed at reducing antibiotic contamination in wastewater systems .

Clinical Applications

In clinical settings, this compound has been investigated for its role in treating infections caused by resistant bacterial strains. A notable case study involved a patient with a multi-drug resistant Staphylococcus aureus infection who was treated with a regimen including this compound. The treatment resulted in a significant reduction in bacterial load, demonstrating the compound's potential as an alternative therapeutic agent in antibiotic-resistant infections.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics when administered orally, with peak plasma concentrations achieved within 2-3 hours post-administration. The half-life of the compound is approximately 6 hours, allowing for twice-daily dosing regimens.

Environmental Impact

The environmental persistence of sulfonamide antibiotics has raised concerns regarding their impact on microbial communities in natural ecosystems. Research indicates that this compound can affect the composition of microbial populations in aquatic environments, potentially leading to shifts in community dynamics and antibiotic resistance patterns .

Propriétés

IUPAC Name |

N-[2,3,5,6-tetradeuterio-4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3S/c1-9-7-8-14-13(15-9)17-21(19,20)12-5-3-11(4-6-12)16-10(2)18/h3-8H,1-2H3,(H,16,18)(H,14,15,17)/i3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFJZKMLXDFUNB-LNFUJOGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=NC=CC(=N2)C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.